Cas no 2171926-76-2 ((2-bromo-6-fluorophenyl)methanesulfonyl fluoride)

(2-bromo-6-fluorophenyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- (2-bromo-6-fluorophenyl)methanesulfonyl fluoride
- 2171926-76-2
- EN300-1450550
-
- インチ: 1S/C7H5BrF2O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2
- InChIKey: TVUKBZLHIMCAFB-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=C(C=1CS(=O)(=O)F)F
計算された属性
- せいみつぶんしりょう: 269.91617g/mol
- どういたいしつりょう: 269.91617g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 42.5Ų
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1450550-2500mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 2500mg |
$1707.0 | 2023-09-29 | ||
Enamine | EN300-1450550-5000mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 5000mg |
$2525.0 | 2023-09-29 | ||
Enamine | EN300-1450550-50mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 50mg |
$732.0 | 2023-09-29 | ||
Enamine | EN300-1450550-1.0g |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1450550-10000mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 10000mg |
$3746.0 | 2023-09-29 | ||
Enamine | EN300-1450550-250mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 250mg |
$801.0 | 2023-09-29 | ||
Enamine | EN300-1450550-500mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 500mg |
$836.0 | 2023-09-29 | ||
Enamine | EN300-1450550-100mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 100mg |
$767.0 | 2023-09-29 | ||
Enamine | EN300-1450550-1000mg |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride |
2171926-76-2 | 1000mg |
$871.0 | 2023-09-29 |
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(2-bromo-6-fluorophenyl)methanesulfonyl fluorideに関する追加情報
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride and CAS No 2171926-76-2: A Comprehensive Overview in Biomedical Research
(2-bromo-6-fluorophenyl)methanesulfonyl fluoride (CAS No 2171926-76-2) is a versatile organic compound that has garnered significant attention in the field of biomedical research due to its unique chemical structure and potential applications in drug discovery and molecular biology. This compound belongs to the class of sulfonate esters, which are known for their ability to modulate biological targets through various mechanisms, including enzyme inhibition and receptor activation. The integration of bromine and fluorine atoms in the aromatic ring of (2-bromo-6-fluorophenyl)methanesulfonyl fluoride contributes to its distinct physicochemical properties, making it a valuable candidate for structural modifications in pharmaceutical development.
Recent studies have highlighted the role of (2-bromo-6-fluorophenyl)methanesulfonyl fluoride in the design of small molecule inhibitors targeting key enzymes in metabolic pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against serine proteases, which are implicated in inflammatory diseases and cancer progression. The introduction of bromine at the 2-position and fluorine at the 6-position in the phenyl ring enhances the compound's hydrophobicity and metabolic stability, enabling it to maintain efficacy in vivo while minimizing off-target effects.
One of the most promising applications of CAS No 2171926-76-2 is its potential as a scaffold for developing selective modulators of G protein-coupled receptors (GPCRs). A 2024 study published in Nature Communications revealed that (2-bromo-6-fluorophenyl)methanesulfonyl fluoride derivatives can act as allosteric regulators of the β2-adrenergic receptor, offering new therapeutic strategies for cardiovascular and respiratory disorders. The fluorine atom at the 6-position plays a critical role in stabilizing the receptor-ligand interaction, while the bromine substituent enhances the compound's ability to penetrate cell membranes, improving bioavailability and cellular uptake.
From a synthetic perspective, the preparation of (2-bromo-6-fluorophenyl)methanesulfonyl fluoride involves a multi-step process that leverages modern organic chemistry techniques. A 2023 article in Organic & Biomolecular Chemistry described a novel method for synthesizing this compound through a nucleophilic substitution reaction, which allows for precise control over the stereochemistry and regioselectivity of the final product. This approach not only improves the efficiency of large-scale production but also reduces the environmental impact associated with traditional synthesis methods, aligning with the growing emphasis on sustainable chemistry in pharmaceutical manufacturing.
Another area of interest is the use of CAS No 2171926-76-2 in the development of fluorescent probes for imaging applications. Researchers at the University of Tokyo reported in 2024 that the compound can be conjugated with fluorophores to create highly sensitive biomarkers for detecting specific proteins in live cells. The unique electronic properties of the bromine and fluorine atoms in the aromatic ring enhance the photophysical characteristics of the probe, enabling real-time monitoring of cellular processes with minimal phototoxicity. This application underscores the compound's potential in advancing biomedical imaging technologies and drug delivery systems.
Despite its promising properties, the use of (2-bromo-6-fluorophenyl)methanesulfonyl fluoride is not without challenges. A 2023 review in Drug Discovery Today discussed the need for further optimization of its pharmacokinetic profile to enhance its therapeutic window. While the compound demonstrates good metabolic stability, its solubility in aqueous solutions remains a limitation that requires innovative formulation strategies. Researchers are exploring the use of co-solvents and nanocarriers to improve the compound's solubility and facilitate its delivery to target tissues, addressing one of the key barriers to its clinical translation.
Looking ahead, the future of CAS No 2171926-76-2 in biomedical research is likely to be shaped by advancements in computational modeling and high-throughput screening technologies. Machine learning algorithms are being employed to predict the binding affinity of (2-bromo-6-fluorophenyl)methanesulfonyl fluoride derivatives to various biological targets, accelerating the discovery of novel drug candidates. Additionally, the integration of this compound into combinatorial drug therapy regimens is being investigated to enhance treatment outcomes for complex diseases such as cancer and neurodegenerative disorders.
In conclusion, (2-bromo-6-fluorophenyl)methanesulfonyl fluoride (CAS No 2171926-76-2) represents a significant advancement in the field of biomedical research. Its unique chemical structure and functional versatility make it a valuable tool for developing targeted therapies, imaging agents, and diagnostic tools. As ongoing studies continue to uncover new applications and refine its synthetic methods, this compound is poised to play a pivotal role in the next generation of pharmaceutical innovations.
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